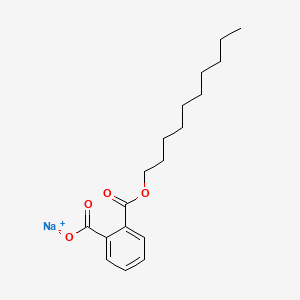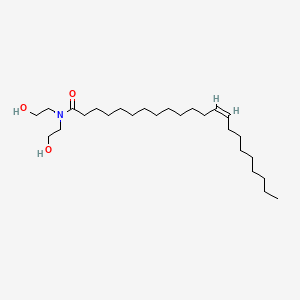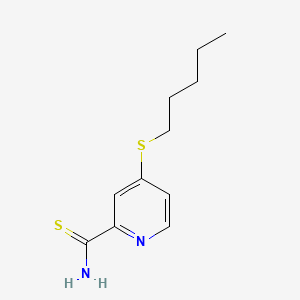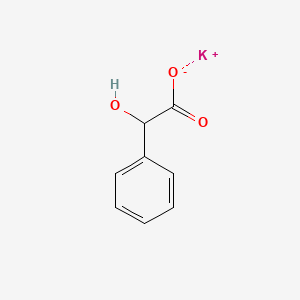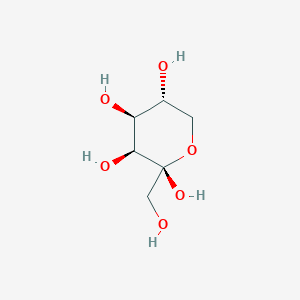
beta-D-tagatopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-tagatopyranose is a monosaccharide that belongs to the class of ketoses. It is an isomer of D-fructose and is chemically classified as a hexose sugar. This compound is naturally found in limited quantities in dairy products and some fruits. It is known for its sweetening properties and is used as a low-calorie sugar substitute in various food and beverage products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-tagatopyranose can be synthesized through the isomerization of D-galactose. This process involves the use of L-arabinose isomerase, an enzyme that catalyzes the conversion of D-galactose to D-tagatose. The reaction typically occurs at temperatures around 50°C and a pH range of 5 to 9 .
Industrial Production Methods: Industrial production of this compound involves the enzymatic hydrolysis of lactose to produce D-galactose, which is then isomerized to D-tagatose using L-arabinose isomerase. This method is efficient and yields a high conversion rate of D-galactose to D-tagatose .
Chemical Reactions Analysis
Types of Reactions: Beta-D-tagatopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of D-tagatonic acid.
Reduction: Reduction can produce D-tagatitol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-D-tagatopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: It serves as a substrate in enzymatic studies and metabolic research.
Medicine: this compound is being investigated for its potential use as an anti-diabetic and obesity control agent.
Industry: It is utilized in the food and beverage industry as a low-calorie sweetener and flavor enhancer
Mechanism of Action
The mechanism of action of beta-D-tagatopyranose involves its interaction with specific enzymes and metabolic pathways. It is metabolized in the body through the same pathways as other hexose sugars. The compound is known to influence insulin secretion and glucose metabolism, making it a potential therapeutic agent for managing diabetes and obesity .
Comparison with Similar Compounds
D-Tagatose: An isomer of beta-D-tagatopyranose with similar sweetening properties.
D-Fructose: Another hexose sugar with a similar structure but different metabolic pathways.
D-Galactose: The precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific isomeric form and its ability to be used as a low-calorie sweetener. Unlike D-fructose, it has a lower glycemic index, making it suitable for diabetic patients .
Properties
CAS No. |
20197-42-6 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1 |
InChI Key |
LKDRXBCSQODPBY-DPYQTVNSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@](O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
melting_point |
134.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


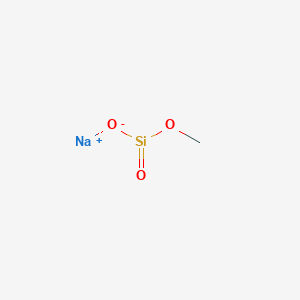

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
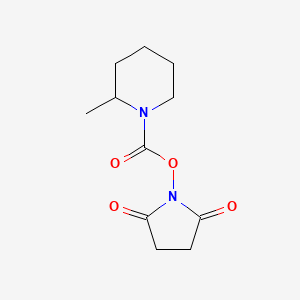
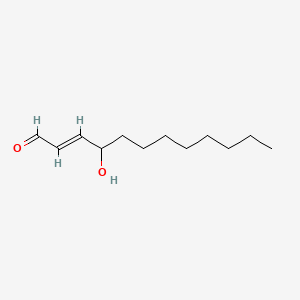
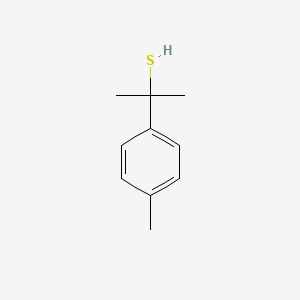
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
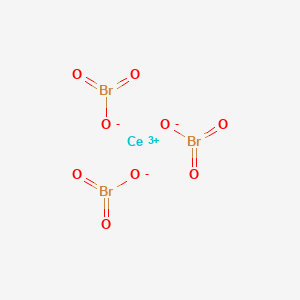
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
